Z-Glu-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

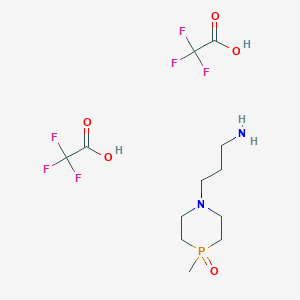

The synthesis of Z-Glu-NH2 has been reported in various studies . One common method involves the enzymatic esterification and transesterification of N-protected Glu . The reaction is usually allowed to proceed for 24, 36, and 48 hours .Molecular Structure Analysis

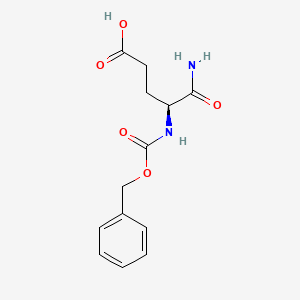

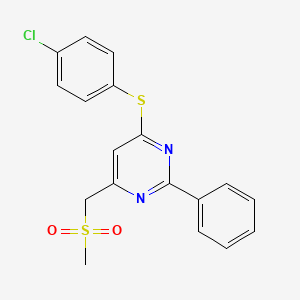

The IUPAC name of this compound is (4S)-5-amino-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid . Its InChI code is 1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)/t10-/m0/s1 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various mechanisms . For instance, one study discusses the reaction of amines with ketones or aldehydes, which could be relevant to this compound .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 280.28 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Energy Storage and Conversion

- Nitrogen-doped porous carbon derived from l-glutamic acid (Glu) and ZnCl2 shows potential as an electrode material for symmetric supercapacitors. This material, referred to as Glu-2.5, demonstrates high specific capacitance and good cycling stability, making it a promising option for energy storage and conversion (Ma et al., 2016).

Biomedical Research

- Physical and chemical properties of the NH2-terminal glutamic acid (Glu-plasminogen) and its derived plasmins play a significant role in biomedical research, particularly in understanding zymogen forms and their implications in physiological processes (Robbins et al., 1975).

Electrochemical Sensors

- Zinc oxide nanomaterials synthesized using a novel room temperature strategy have been employed for non-enzymatic glucose (Glu) sensing. These materials exhibit high sensitivity and rapid response, showcasing the potential of Z-Glu-NH2 in developing advanced electrochemical sensors (Wang et al., 2020).

Peptide Synthesis

- This compound has been used in peptide synthesis, leveraging the specificity of glutamic acid specific endopeptidase for synthesizing Glu-Xaa peptide bonds. This approach has shown high yields and potential for synthesizing various peptide structures (Rolland-Fulcrand & Breddam, 1993).

Fluorescent Probes in Cell Imaging

- A ratiometric fluorescent probe, NH-Glu, has been developed for sensing β-Glucuronidase (GLU) in living cells and zebrafish. This probe offers a highly selective and sensitive tool for bioimaging and investigating GLU-mediated biological functions in vitro and in vivo (Huo et al., 2018).

Photocatalysis

- This compound structures have been explored in the field of photocatalysis, for instance, in the construction of Z-scheme heterojunctions for enhancing photocatalytic degradation of pollutants and for nitrogen photofixation under visible light (Jing et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Z-Glu-NH2, also known as glutamyl amide, is a derivative of the amino acid glutamic acid Amino acids, including glutamic acid, are known to interact with various enzymes, receptors, and transport proteins in the body .

Mode of Action

As an amino acid derivative, it may participate in protein synthesis, neurotransmission, and other metabolic processes . Amino acids can act as neurotransmitters, interacting with specific receptors in the nervous system . They can also be incorporated into proteins, influencing cellular functions and structures .

Biochemical Pathways

This compound, being a derivative of glutamic acid, may be involved in several biochemical pathways. Glutamic acid plays a crucial role in protein synthesis and serves as a precursor for the synthesis of other amino acids . It is also involved in the citric acid cycle, a key metabolic pathway for energy production .

Pharmacokinetics

Amino acids generally have good bioavailability as they can be readily absorbed in the gastrointestinal tract . They are distributed throughout the body, metabolized in various tissues, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound are likely to be diverse, given the many roles of amino acids in the body. They can influence cell growth, differentiation, and function through their involvement in protein synthesis . As neurotransmitters or their precursors, they can also affect neural communication and brain function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and activity of amino acids . Additionally, the presence of other molecules, such as enzymes and cofactors, can also influence their function .

Propriétés

IUPAC Name |

(4S)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFBOIIKTDKSRE-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/no-structure.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2984655.png)

![5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B2984657.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2984660.png)

![2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2984661.png)